2-(1H-Pyrrol-1-yl)benzoyl chloride
Description
2-(1H-Pyrrol-1-yl)benzoyl chloride is a benzoyl chloride derivative featuring a pyrrole substituent at the 2-position of the benzene ring. Benzoyl chlorides are highly reactive acylating agents, widely used in organic synthesis to introduce benzoyl groups into target molecules. Applications include its use in synthesizing amides and heterocyclic compounds, as seen in the preparation of 2-acetyloxy-N-(5-(1H-pyrrol-1-yl)thiazol-2-yl)benzamide .
Properties
IUPAC Name |
2-pyrrol-1-ylbenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-11(14)9-5-1-2-6-10(9)13-7-3-4-8-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEJNSHSQYMKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565317 | |
| Record name | 2-(1H-Pyrrol-1-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133662-28-9 | |
| Record name | 2-(1H-Pyrrol-1-yl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133662-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Findings from Comparative Studies
Reactivity Trends :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution. For example, 3-nitrobenzoyl chloride reacts rapidly with piperazine derivatives under reflux .
- Electron-donating groups (e.g., pyrrole, methoxy) may reduce reactivity but enhance selectivity. The pyrrole substituent in 2-(1H-Pyrrol-1-yl)benzoyl chloride could stabilize transition states via resonance, enabling unique reaction pathways .
Synthetic Methodologies :
- Microwave-assisted synthesis improves yields for sterically hindered derivatives like 2-(chloromethyl)benzoyl chloride (66% yield) .
- Traditional reflux methods remain effective for nitro- and methoxy-substituted derivatives .
Electrochemical Behavior :
- Benzoyl chloride forms stilbene dibenzoate via radical coupling in electrochemical reductions, whereas additives like pyridine redirect the pathway to benzyl benzoate . Similar studies on this compound could reveal pyrrole’s role in stabilizing intermediates.
Regulatory Considerations :
- Trifluoromethyl derivatives face stringent regulations due to environmental persistence . The pyrrole-substituted analog may have milder regulatory profiles, depending on metabolite toxicity.
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